molecular formula C7H4BrClN4O B13188599 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine

4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine

Cat. No.: B13188599
M. Wt: 275.49 g/mol
InChI Key: SXWGCENVASUYJV-UHFFFAOYSA-N
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Description

4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine is a heterocyclic compound that features a bromofuran and a chlorotriazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromofuran-2-carboxylic acid and 6-chloro-1,3,5-triazine.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or acetonitrile.

    Catalysts: Palladium catalysts are often used to facilitate the coupling reactions.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Sodium azide, amines, and thiols are commonly used nucleophiles for substitution reactions.

    Oxidizing Agents: Potassium permanganate and hydrogen peroxide are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products

    Substituted Derivatives: Various substituted derivatives can be formed depending on the reagents used.

    Oxidized and Reduced Products: Furanones and dihydrofurans are major products of oxidation and reduction reactions, respectively.

Scientific Research Applications

4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting protein kinases and other enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes such as protein kinases, which play a crucial role in cell signaling pathways.

    Pathways Involved: By inhibiting or modulating the activity of these enzymes, the compound can affect various cellular processes, including proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Bromofuran-2-yl)-6-chloropyrimidine: This compound shares a similar structure but has a pyrimidine ring instead of a triazine ring.

    2-((2-(5-Bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide: This compound features a chromen-3-yl moiety and exhibits different biological activities.

Uniqueness

4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine is unique due to its combination of a bromofuran and a chlorotriazine moiety, which imparts distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its applications in multiple research fields highlight its significance.

Properties

Molecular Formula

C7H4BrClN4O

Molecular Weight

275.49 g/mol

IUPAC Name

4-(5-bromofuran-2-yl)-6-chloro-1,3,5-triazin-2-amine

InChI

InChI=1S/C7H4BrClN4O/c8-4-2-1-3(14-4)5-11-6(9)13-7(10)12-5/h1-2H,(H2,10,11,12,13)

InChI Key

SXWGCENVASUYJV-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)C2=NC(=NC(=N2)Cl)N

Origin of Product

United States

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